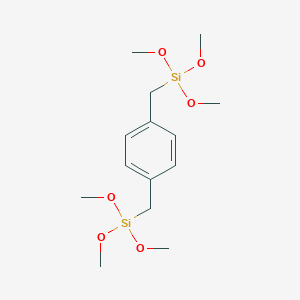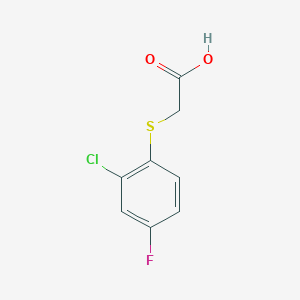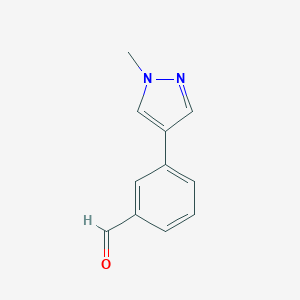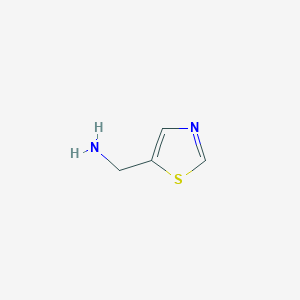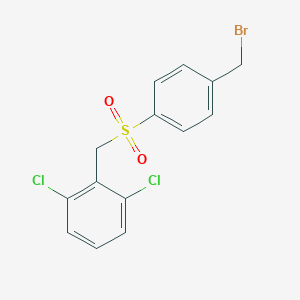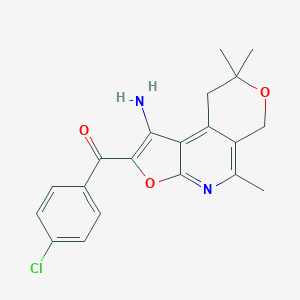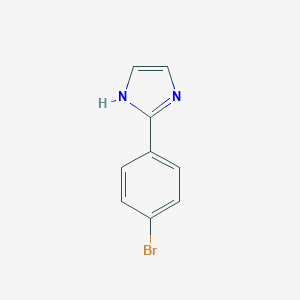
2-(4-bromofenil)-1H-imidazol
Descripción general
Descripción
2-(4-bromophenyl)-1H-imidazole is a chemical compound belonging to the imidazole class. Imidazoles are notable for their role in the synthesis of various pharmaceutical and biologically active compounds.
Synthesis Analysis
The synthesis of imidazole derivatives like 2-(4-bromophenyl)-1H-imidazole involves methods such as the Debus-Radziszewsk method and other catalyzed reactions. For instance, Zhou Zhong-gao (2011) synthesized a similar compound, 1-(2,6-Dimethyl-4-bromophenyl)Imidazole, using an improved Debus-Radziszewsk method with a yield of 34% (Zhou, 2011).
Molecular Structure Analysis
The molecular structure of such imidazole derivatives is often characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. Jayashree et al. (2019) detailed the structure of a related compound using such techniques, providing insights into the arrangement of atoms and molecular geometry (Jayashree et al., 2019).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including cyclometalation and coordination with metals. Forniés et al. (2010) described the CPh−H activation in a related compound, leading to the formation of cyclometalated complexes (Forniés et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and intermolecular interactions, are key to understanding their behavior in different environments. Mohamed et al. (2013) studied the crystal structure of a similar compound, revealing information about molecular orientations and stacking in crystals (Mohamed et al., 2013).
Chemical Properties Analysis
Chemical properties like reactivity and stability are influenced by the imidazole ring's structure. Studies on related compounds have explored these aspects through spectroscopic characterization and computational studies, as done by Hossain et al. (2018) (Hossain et al., 2018).
Aplicaciones Científicas De Investigación
Productos farmacéuticos
2-(4-Bromofenil)-1H-imidazol es una materia prima e intermedio importante utilizado en la industria farmacéutica . Se puede utilizar en la síntesis de varios fármacos, contribuyendo al desarrollo de nuevos tratamientos y terapias.
Agroquímicos
Este compuesto también encuentra su aplicación en la industria agroquímica . Se puede utilizar en la producción de pesticidas, herbicidas y otros productos químicos agrícolas.
Tintes
En la industria de los tintes, this compound se utiliza como materia prima e intermedio . Puede contribuir a la producción de varios tintes y pigmentos.
Síntesis de derivados de pirazinoisoquinolina
4-Bromofeniletilamina, un compuesto relacionado, se ha utilizado en la síntesis de derivados de pirazinoisoquinolina . Estos derivados tienen posibles aplicaciones en química medicinal.
Síntesis de N-2-(4-bromofenil)etil cloroacetamida
4-Bromofeniletilamina también se ha utilizado en la síntesis de N-2-(4-bromofenil)etil cloroacetamida . Este compuesto tiene posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos.
Síntesis de sulfuros de alquil arilamino
Otra aplicación de 4-Bromofeniletilamina es en la síntesis de sulfuros de alquil arilamino . Estos compuestos se sintetizan utilizando azufre elemental y varios haluros, y tienen posibles aplicaciones en investigación química.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGPPDONXVEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470728 | |
| Record name | 2-(4-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176961-53-8 | |
| Record name | 2-(4-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

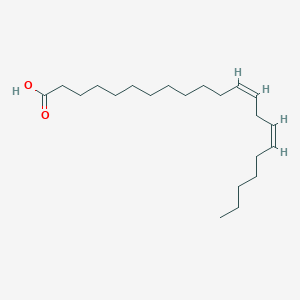
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
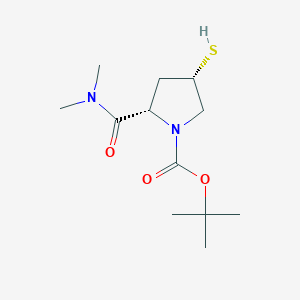
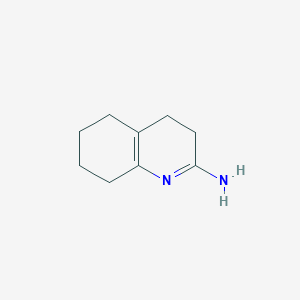
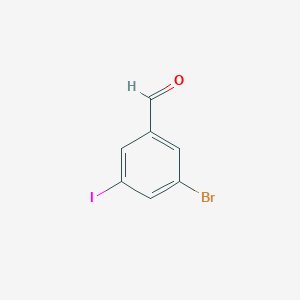
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)

